Tert-butyl 4-(3-cyanobenzoyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-(3-cyanobenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-9-7-19(8-10-20)15(21)14-6-4-5-13(11-14)12-18/h4-6,11H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOLPJWZEGJXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201186653 | |
| Record name | 1,1-Dimethylethyl 4-(3-cyanobenzoyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201186653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187890-40-9 | |
| Record name | 1,1-Dimethylethyl 4-(3-cyanobenzoyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187890-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(3-cyanobenzoyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201186653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 4-(3-cyanobenzoyl)piperazine-1-carboxylate (TB-CBP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, relevant research findings, and potential therapeutic applications.
Chemical Structure and Properties
TB-CBP is characterized by a piperazine ring substituted with a tert-butyl group and a 3-cyanobenzoyl moiety. The structure can be represented as follows:
Table 1: Chemical Structure Components
| Component | Structure |
|---|---|
| Piperazine Ring | C4H10N2 |
| Tert-butyl Group | (CH3)3C |
| 3-Cyanobenzoyl Group | C9H6N |
The biological activity of TB-CBP is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : TB-CBP may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It has potential as an allosteric modulator for certain receptors, influencing downstream signaling pathways.
Antiproliferative Effects
Research has demonstrated that TB-CBP exhibits significant antiproliferative effects against various cancer cell lines. A notable study evaluated its efficacy against HCT116 (colon cancer) and OVCAR-8 (ovarian cancer) cell lines.
- Study Findings :
- HCT116 IC50: 7.76 µM
- OVCAR-8 IC50: 9.76 µM
These results suggest that TB-CBP could serve as a promising lead compound for anticancer drug development.
Neuropharmacological Potential
Similar compounds have shown the ability to act as positive allosteric modulators of dopamine receptors. While specific data on TB-CBP is limited, its structural analogs indicate potential neuropharmacological applications, particularly in enhancing dopamine signaling.
Safety and Toxicology
Preliminary assessments of TB-CBP's safety profile indicate moderate toxicity levels. However, comprehensive toxicological studies are necessary to establish a detailed safety profile.
Case Study 1: Cancer Cell Line Studies
A series of experiments were conducted to evaluate the antiproliferative activity of TB-CBP across multiple cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 | 7.76 |
| OVCAR-8 | 9.76 |
These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.
Case Study 2: Receptor Modulation Research
Research into compounds structurally similar to TB-CBP suggests their role in modulating dopamine receptors. Although direct studies on TB-CBP are lacking, the implications for neuropharmacological applications are significant.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
